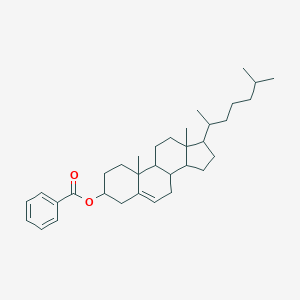

Cholesteryl benzoate

Beschreibung

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZUFUGNHDDLRQ-LLHZKFLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897509 | |

| Record name | Cholesteryl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Cholesteryl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19565 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-32-0 | |

| Record name | Cholesteryl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-benzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesteryl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-beta-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N09H13SHLB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Phase of Matter: A Technical Guide to the Discovery of Liquid Crystalline Properties in Cholesteryl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery of liquid crystals, a pivotal moment in the history of materials science that continues to underpin advancements in displays, sensors, and drug delivery systems. We will explore the foundational experiments on cholesteryl benzoate (B1203000), providing a detailed look at the methodologies of the late 19th century that led to the identification of a new state of matter.

In 1888, the Austrian botanist Friedrich Reinitzer made a curious observation while studying derivatives of cholesterol.[1][2] He noted that cholesteryl benzoate did not behave like a typical crystalline solid upon heating. Instead of melting directly into a clear liquid, it first transitioned into a cloudy, viscous state at one temperature, and then, upon further heating, became a clear, isotropic liquid at a higher temperature.[3][4] This unprecedented "double melting" phenomenon was the first recorded observation of a thermotropic liquid crystal.[1]

Intrigued and unable to explain his findings, Reinitzer sought the expertise of the German physicist Otto Lehmann, who had developed a specialized polarizing microscope equipped with a hot stage.[5][6] This instrument was crucial in unraveling the nature of the enigmatic cloudy phase. Lehmann's meticulous investigations confirmed Reinitzer's observations and revealed that the intermediate phase, though fluid, exhibited birefringence – the property of having a refractive index that depends on the polarization and propagation direction of light.[6] This optical anisotropy was a hallmark of crystals. Lehmann concluded that this state represented a new phase of matter, intermediate between a solid and a liquid, which he aptly named "fließende Kristalle" or "flowing crystals," a term that would later evolve into "liquid crystal."[6]

Quantitative Data: The Thermal Transitions of this compound

The foundational discovery hinged on the precise measurement of the transition temperatures of this compound. The following table summarizes the key quantitative data from Reinitzer's initial observations.

| Transition | Temperature (°C) | Observed State |

| Solid to Liquid Crystal | 145 °C | Cloudy, turbid liquid[3][4] |

| Liquid Crystal to Isotropic Liquid | 178.5 °C | Clear, transparent liquid[3][4] |

Experimental Protocols of the Late 19th Century

The experiments conducted by Reinitzer and Lehmann were at the forefront of physical chemistry and microscopy for their time. The following protocols are reconstructed based on the available historical and technical information of the era.

Initial Melting Point Determination (Reinitzer's Method)

This protocol outlines the likely procedure used by Friedrich Reinitzer in his initial observations of this compound's melting behavior, employing the standard melting point determination techniques of the late 19th century.

Objective: To determine the melting point of a purified sample of this compound.

Apparatus:

-

Glass capillary tubes (sealed at one end)

-

A thermometer

-

A heating bath apparatus (e.g., a Thiele tube or a beaker filled with a high-boiling point liquid like paraffin (B1166041) oil or sulfuric acid)[7]

-

A Bunsen burner or a similar heat source

-

A means to attach the capillary tube to the thermometer (e.g., a rubber band or wire)[8]

Procedure:

-

Sample Preparation: A small amount of dry, purified this compound crystals was finely ground. The open end of a glass capillary tube was pressed into the powder, and the tube was then inverted and tapped gently to pack the solid into the sealed end. The packed sample height would have been approximately 2-3 mm.[9]

-

Apparatus Setup: The capillary tube was attached to a thermometer, with the bottom of the capillary tube aligned with the thermometer bulb.

-

Heating: The thermometer and attached capillary tube were immersed in the heating bath, ensuring the top of the sample was below the liquid level. The bath was heated slowly and steadily with a small flame. The liquid in the bath was stirred to ensure even temperature distribution.

-

Observation: The sample was observed closely as the temperature increased. The temperature at which the solid first began to melt into a cloudy liquid was recorded.

-

Continued Heating and Observation: Heating was continued, and the temperature at which the cloudy liquid abruptly turned into a clear, transparent liquid was also recorded.

-

Cooling Observation: The apparatus was allowed to cool, and the reverse transitions were observed. Reinitzer noted the appearance of colors upon cooling before recrystallization.

Polarizing Microscopy with Hot Stage (Lehmann's Method)

This protocol describes the advanced investigation of this compound's intermediate phase using Otto Lehmann's custom-built polarizing microscope with a hot stage.

Objective: To investigate the optical properties of the intermediate phase of this compound during heating and cooling.

Apparatus:

-

Otto Lehmann's "Krystallisationsmikroskop" (a polarizing microscope equipped with a hot stage)[5]

-

Glass microscope slides and cover slips

-

A small sample of this compound

-

A heat source for the hot stage (likely a gas flame with controlled airflow)

Procedure:

-

Sample Preparation: A very small amount of this compound was placed on a clean glass microscope slide. A cover slip was placed over the sample.

-

Microscope Setup: The slide was mounted on the hot stage of the polarizing microscope. The microscope was configured for polarized light observation, with the polarizer and analyzer crossed to create a dark field of view for isotropic materials.

-

Heating and Observation: The hot stage was slowly heated. The sample was continuously observed through the microscope.

-

First Transition Analysis: As the temperature approached 145°C, the solid crystals were observed to melt into a fluid. Crucially, this fluid phase was not dark but appeared bright against the dark background, indicating that it was birefringent. The texture of this cloudy liquid was also noted.

-

Second Transition Analysis: The temperature was further increased. At approximately 178.5°C, the birefringence of the fluid disappeared, and the field of view became dark, consistent with the properties of a normal, isotropic liquid.

-

Cooling and Confirmation: The sample was allowed to cool on the hot stage. The reverse transitions were observed, confirming the reversibility of the phenomena and the reappearance of the birefringent liquid crystalline phase before solidification.

Visualizing the Discovery

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the discovery and the experimental workflow.

References

- 1. materials.duke.edu [materials.duke.edu]

- 2. When were liquid crystals discovered? - The Handy Science Answer Book [papertrell.com]

- 3. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Otto Lehmann - Liquid Crystal Microscopy [lcmicroscopy.weebly.com]

- 6. Timeline of crystallography - Wikipedia [en.wikipedia.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

The Dawn of a New State of Matter: The Historical Significance of Friedrich Reinitzer's Work on Cholesteryl Benzoate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In 1888, the Austrian botanist and chemist Friedrich Reinitzer, while investigating the properties of a cholesterol derivative, made a serendipitous discovery that would challenge the conventional understanding of the states of matter and lay the foundation for a multi-billion dollar industry. His work on cholesteryl benzoate (B1203000) led to the identification of a new, intermediate phase between the solid and liquid states, which would later be termed the "liquid crystal" phase. This technical guide delves into the historical and scientific significance of Reinitzer's seminal work, providing a detailed account of his experiments, the quantitative data he reported, and the collaborative efforts that solidified this groundbreaking discovery.

Introduction: A Puzzling Observation

Working at the German University of Prague, Friedrich Reinitzer was engaged in determining the correct chemical formula and molecular weight of cholesterol. As part of this research, he synthesized various cholesterol derivatives, including cholesteryl benzoate. It was during the characterization of this compound that he observed a peculiar melting behavior that deviated from the norm for crystalline solids.[1][2][3][4][5] Instead of a single, sharp melting point, this compound appeared to have two.[1][2][3][6]

Upon heating, the solid this compound did not directly transform into a clear, isotropic liquid. Instead, at a specific temperature, it melted into a cloudy or hazy, viscous fluid.[1][2][3][6] This intermediate state persisted until a second, higher temperature was reached, at which point the turbidity vanished, and the substance became a clear liquid.[1][2][3] Intrigued by this unusual phenomenon, Reinitzer meticulously documented his observations, recognizing that he had encountered a novel state of matter.[3][4][5]

Quantitative Data: The Two Melting Points

Reinitzer's careful experiments provided the first quantitative data on the phase transitions of a liquid crystalline material. He reported two distinct transition temperatures for this compound.[3][6][7]

| Transition | Observed Temperature (°C) | Observed Temperature (°F) | Description of Phase |

| Solid to Liquid Crystal | 145.5[5][8] | 293.9 | The solid melts into a cloudy, turbid liquid.[1][2][3][6] |

| Liquid Crystal to Isotropic Liquid | 178.5[8][9][10] | 353.3 | The cloudy liquid becomes a clear, transparent liquid.[3][7] |

Modern sources often cite the melting point of this compound to be in the range of 148-150°C, which is consistent with Reinitzer's initial findings.[6][11][12]

Furthermore, Reinitzer noted that upon cooling the clear liquid, a striking display of colors appeared just before it returned to the cloudy state and eventually solidified.[1][2] This observation of what is now understood as the selective reflection of light by the cholesteric liquid crystal phase was a key characteristic that highlighted the uniqueness of this new state.

Experimental Protocols

3.1. Reinitzer's Melting Point Determination (Inferred Protocol)

-

Sample Preparation: A small, purified sample of crystalline this compound was likely placed into a thin-walled glass capillary tube, which was then sealed at one end.

-

Heating Apparatus: The capillary tube would have been attached to a thermometer and immersed in a heating bath containing a high-boiling point liquid (such as paraffin (B1166041) oil or sulfuric acid) to ensure uniform heat distribution. A Thiele tube, specifically designed for this purpose, may have been used.

-

Heating and Observation: The heating bath was gradually heated, likely with a small flame. Reinitzer would have carefully observed the sample through the transparent bath.

-

Data Recording: The temperature at which the solid first transformed into the cloudy liquid (the first "melting point") was recorded. The heating process was continued, and the temperature at which the cloudy liquid became clear (the second "melting point") was also recorded.

-

Cooling Observation: The apparatus was allowed to cool, and Reinitzer observed the reverse transitions, noting the appearance of colors as the isotropic liquid cooled to the liquid crystal phase.

3.2. Lehmann's Microscopic Investigation

Puzzled by his findings, Reinitzer sought the expertise of the German physicist Otto Lehmann, who had specialized equipment for crystallographic studies.[3][4][5] Lehmann's key contribution was the use of a polarizing microscope equipped with a heating stage.[3][9] This allowed for the observation of the substance's optical properties as it was heated and cooled.

-

Sample Mounting: A small amount of this compound was placed on a microscope slide on the heating stage.

-

Polarized Light Observation: The sample was observed between crossed polarizers. Crystalline solids and anisotropic liquids (like liquid crystals) are birefringent, meaning they can rotate the plane of polarized light and appear bright against a dark background. Isotropic liquids do not have this property.

-

Controlled Heating and Cooling: The heating stage allowed for precise control of the sample's temperature.

-

Confirmation of Anisotropy: Lehmann confirmed that the cloudy intermediate phase was indeed anisotropic, as it was birefringent. This was a crucial piece of evidence that it was a distinct phase of matter with properties of both a liquid (fluidity) and a crystal (optical anisotropy). It was Lehmann who coined the term "liquid crystal" to describe this new state.[3][4]

Visualization of Concepts

4.1. Phase Transitions of this compound

The following diagram illustrates the phase transitions of this compound as observed by Friedrich Reinitzer.

4.2. The Collaborative Workflow

This diagram outlines the logical flow of discovery, from Reinitzer's initial observation to the characterization and naming of the new state of matter by Lehmann.

Historical Significance and Impact

The discovery of liquid crystals by Friedrich Reinitzer was a landmark event in the history of science.[1] For the first time, a state of matter was identified that did not fit neatly into the traditional categories of solid, liquid, or gas. This discovery opened up a new field of research in materials science and condensed matter physics.

Initially, the discovery was met with curiosity but had no immediate practical applications, causing interest to fade.[4] However, the unique properties of liquid crystals, particularly their ability to manipulate light in response to an electric field, were revisited in the 1960s. This led to the development of the liquid crystal display (LCD), a technology that has revolutionized electronics, from digital watches and calculators to flat-screen televisions and smartphones.

For drug development professionals, the principles of molecular self-assembly and ordered phases, first observed in this compound, are highly relevant. Liquid crystalline phases are now being explored for various applications in drug delivery systems, such as in the formulation of sustained-release depots and as carriers for poorly soluble drugs. The understanding of how molecular structure dictates the formation of these mesophases, a journey that began with Reinitzer's work, continues to inform the design of novel biomaterials and therapeutic technologies.

Conclusion

Friedrich Reinitzer's meticulous investigation of this compound, born out of a fundamental research question in botany and chemistry, led to the discovery of a fourth state of matter. His collaboration with Otto Lehmann provided the crucial evidence to validate this new "liquid crystal" phase. This seminal work, though its full impact was not realized for decades, underscores the importance of curiosity-driven research and interdisciplinary collaboration. The principles uncovered in 1888 continue to have a profound influence on modern science and technology, from the displays in our hands to the future of advanced materials and medicine.

References

- 1. materials.duke.edu [materials.duke.edu]

- 2. Liquid Crystals [ch.ic.ac.uk]

- 3. When were liquid crystals discovered? - The Handy Science Answer Book [papertrell.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Condensed concepts: Lessons from the discovery of liquid crystals [condensedconcepts.blogspot.com]

- 6. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]

- 7. uh.edu [uh.edu]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. Otto Lehmann - Liquid Crystal Microscopy [lcmicroscopy.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. worldscientific.com [worldscientific.com]

- 12. Liquid-crystal display - Wikipedia [en.wikipedia.org]

The Pivotal Role of Cholesteryl Benzoate in the Dawn of Liquid Crystal Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal role of cholesteryl benzoate (B1203000) in the history of liquid crystals. It provides a detailed account of the initial discovery, the key scientific figures involved, and the experimental observations that challenged the then-accepted states of matter. This document is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental science and historical context of liquid crystals, a field that has paved the way for significant technological advancements, including modern display technologies and novel drug delivery systems.

The Serendipitous Discovery of a New State of Matter

In 1888, the world of materials science was inadvertently revolutionized by the Austrian botanist and chemist, Friedrich Reinitzer.[1] While investigating the properties of cholesterol and its derivatives extracted from carrots, Reinitzer synthesized cholesteryl benzoate.[2] During his characterization of this organic ester, he observed a peculiar melting behavior that defied conventional understanding.[1][3][4]

Upon heating, the solid crystalline this compound did not transition directly into a clear, isotropic liquid. Instead, at 145°C, it transformed into a cloudy, viscous fluid.[5] This intermediate state persisted until the temperature was raised to 178.5°C (some sources report 179°C), at which point the fluid became clear.[4][5] This unprecedented observation of two distinct "melting points" suggested the existence of a new, intermediate phase of matter.[1]

Puzzled by his findings, Reinitzer sought the expertise of the German physicist, Otto Lehmann.[2][3] Lehmann, who had developed a specialized polarizing microscope with a heating stage, meticulously examined the cloudy intermediate phase of this compound.[6][7][8] His investigations revealed that this fluid phase exhibited birefringence, a property characteristic of crystals, where the refractive index of the material depends on the polarization and propagation direction of light.[9] This combination of fluid-like mechanical properties and crystal-like optical properties led Lehmann to coin the term "liquid crystal" to describe this novel state of matter.[5]

Quantitative Data: Phase Transitions of this compound

The defining characteristic of this compound that led to the discovery of liquid crystals is its thermotropic behavior, exhibiting distinct phase transitions at specific temperatures. The key quantitative data from Reinitzer's and Lehmann's observations are summarized below.

| Property | Value (°C) | Value (°F) | Description of Phase Transition |

| Melting Point (Solid to Liquid Crystal) | 145 | 293 | The white, crystalline solid melts into a cloudy, turbid liquid (cholesteric liquid crystal phase).[4][5] |

| Clearing Point (Liquid Crystal to Isotropic Liquid) | 178.5 - 179 | 353.3 - 354.2 | The cloudy liquid becomes a clear, transparent isotropic liquid.[4][5] |

Experimental Protocols

The following are reconstructed experimental protocols based on the available historical information and the common scientific practices of the late 19th century.

Synthesis of this compound (Reconstructed from Historical Context)

Friedrich Reinitzer's work involved the chemical modification of cholesterol, a readily available substance from natural sources. A plausible method for the synthesis of this compound in the late 19th century would have been the esterification of cholesterol with benzoyl chloride.

Objective: To synthesize this compound via the esterification of cholesterol.

Materials:

-

Cholesterol (extracted from a natural source, e.g., gallstones or plant matter)

-

Benzoyl chloride

-

Pyridine (B92270) (or another suitable base to neutralize the HCl byproduct)

-

A suitable solvent (e.g., diethyl ether or chloroform)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: A measured quantity of cholesterol is dissolved in a minimal amount of a suitable solvent, such as diethyl ether, in a flask.

-

Addition of Base: A molar excess of pyridine is added to the solution to act as a solvent and to neutralize the hydrochloric acid that will be formed during the reaction.

-

Acylation: Benzoyl chloride is added dropwise to the cholesterol solution while stirring. The reaction is exothermic.

-

Heating: The reaction mixture is gently heated under reflux for a period to ensure the completion of the esterification reaction.

-

Isolation: The reaction mixture is cooled, and the product is precipitated by adding the mixture to a larger volume of water. The crude this compound is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield white crystals of this compound.

Observation of Liquid Crystalline Phases (Lehmann's Method)

Otto Lehmann's primary tool for investigating the strange properties of this compound was his custom-built hot-stage polarizing microscope.

Objective: To observe the phase transitions and optical properties of this compound upon heating.

Apparatus:

-

Polarizing microscope

-

Heatable stage (hot stage) with a temperature control mechanism

-

Glass microscope slides and coverslips

-

Spatula

Procedure:

-

Sample Preparation: A small amount of crystalline this compound is placed on a clean glass microscope slide. A coverslip is gently placed over the sample to create a thin, uniform layer.

-

Initial Observation: The slide is placed on the microscope stage, and the sample is observed under polarized light at room temperature. The crystalline structure and birefringence of the solid phase are noted.

-

Heating and Observation: The hot stage is slowly heated, and the temperature is monitored. The sample is continuously observed through the polarizing microscope.

-

First Transition: As the temperature approaches 145°C, the melting of the solid into a turbid, flowing substance is observed. The birefringence of this cloudy liquid phase is confirmed by the ability of the sample to transmit light through the crossed polarizers. The texture and flow of this liquid crystalline phase are noted.

-

Second Transition: The heating is continued, and as the temperature approaches 179°C, the cloudy liquid is observed to become a clear, isotropic liquid. At this point, the field of view under crossed polarizers becomes dark, as the isotropic liquid does not exhibit birefringence.

-

Cooling and Reversibility: The sample is allowed to cool slowly on the stage. The reversible nature of the phase transitions is confirmed by observing the reappearance of the cloudy liquid crystalline phase from the clear isotropic liquid, followed by the crystallization of the solid from the liquid crystal phase.

Visualizing the Discovery and Process

The following diagrams illustrate the logical flow of the discovery of liquid crystals and the phase transitions of this compound.

Caption: The workflow of the discovery of liquid crystals.

Caption: Phase transitions of this compound.

Conclusion

The investigation of this compound by Friedrich Reinitzer and Otto Lehmann marked a pivotal moment in the history of science. Their meticulous observations and insightful collaboration led to the identification of a fourth state of matter, the liquid crystal phase, which bridges the gap between the ordered solid and the disordered liquid states. This fundamental discovery has since blossomed into a vast field of research and development, with liquid crystals being integral to numerous modern technologies. For professionals in drug development, the unique properties of liquid crystals, first observed in this compound, are now being harnessed to create novel and targeted drug delivery systems, demonstrating the enduring legacy of this historic finding.

References

- 1. The History of LCD (1880-1960) - Blaze Display Technology Co., Ltd. [blazedisplay.com]

- 2. JAIC 1994, Volume 33, Number 2, Article 3 (pp. 101 to 114) [cool.culturalheritage.org]

- 3. 024 - Polarizing Microscope from Liquid Crystal Research [100objekte.kit.edu]

- 4. openpolscope.org [openpolscope.org]

- 5. researchgate.net [researchgate.net]

- 6. jysco.com [jysco.com]

- 7. Otto Lehmann - Liquid Crystal Microscopy [lcmicroscopy.weebly.com]

- 8. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of Cholesteryl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl benzoate (B1203000), a cholesterol ester, holds a significant place in the history of materials science as the first compound in which liquid crystalline properties were observed. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of cholesteryl benzoate. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this molecule. The guide covers its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications, particularly in the realm of drug delivery systems. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the experimental workflows and molecular relationships.

Introduction

This compound (C₃₄H₅₀O₂) is an organic compound formed from the esterification of cholesterol with benzoic acid.[1] Its discovery in the late 1880s by Friedrich Reinitzer marked the beginning of the field of liquid crystal research. Reinitzer observed that this compound exhibited two distinct melting points; at 145°C, it melted from a crystalline solid into a cloudy, iridescent fluid, which then became a clear, isotropic liquid at 178.5°C.[1] This intermediate "cloudy" phase was later termed the liquid crystalline phase, specifically a cholesteric (or chiral nematic) liquid crystal phase.

The unique optical and self-assembling properties of this compound and its derivatives have led to their use in various technologies, including thermochromic liquid crystals and liquid crystal displays (LCDs).[1] More recently, the biocompatibility and amphiphilic nature of cholesterol-containing compounds have made them attractive for applications in drug delivery, where they can be incorporated into nanoparticles and liposomes to enhance drug solubility, stability, and cellular uptake.[2][3] This guide will delve into the essential properties of this compound, providing the technical details necessary for its synthesis, characterization, and evaluation for various applications.

Fundamental Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the tables below. These properties are fundamental to understanding its behavior in different environments and for its application in various fields.

Chemical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₀O₂ | [1] |

| Molecular Weight | 490.76 g/mol | [1] |

| IUPAC Name | (3β)-Cholest-5-en-3-yl benzoate | [1] |

| CAS Number | 604-32-0 | [1] |

| Appearance | White crystalline powder |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point (Solid to Cholesteric Phase) | 145 - 149 °C | [1] |

| Clearing Point (Cholesteric to Isotropic Liquid) | 178.5 - 179 °C | [1] |

| Boiling Point | ~547 °C (decomposes) | |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, dichloromethane, benzene, and diethyl ether. | |

| Density | Approximately 1.03 g/cm³ |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with benzoyl chloride in the presence of a base, such as pyridine, which acts as a catalyst and neutralizes the HCl byproduct.[1][4]

Materials:

-

Cholesterol

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Ethyl acetate

-

Erlenmeyer flask

-

Heating mantle or water bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

Protocol:

-

Reaction Setup: In a clean, dry Erlenmeyer flask, dissolve 1.0 g of cholesterol in 5 mL of anhydrous pyridine. Gently warm the mixture if necessary to facilitate dissolution.

-

Addition of Benzoyl Chloride: To the cholesterol-pyridine solution, slowly add 0.5 mL of benzoyl chloride dropwise while stirring. The reaction is exothermic.

-

Reaction: Heat the reaction mixture in a water bath at 60-70°C for 10-15 minutes. A precipitate of pyridinium (B92312) hydrochloride may form.

-

Precipitation of Product: After cooling the reaction mixture to room temperature, slowly add 20 mL of methanol while stirring. This will cause the this compound to precipitate out of the solution.

-

Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with small portions of cold methanol to remove any remaining pyridine, unreacted starting materials, and byproducts.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Final Collection and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethyl acetate. Dry the crystals in a desiccator under vacuum.

Characterization Techniques

DSC is used to determine the phase transition temperatures and associated enthalpy changes of this compound.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Hold at 200°C for 5 minutes to ensure complete melting.

-

Cool the sample from 200°C to 25°C at a rate of 10°C/min.

-

A second heating scan is often performed under the same conditions to observe the thermal behavior after the initial thermal history has been erased.

-

-

Data Analysis: Analyze the resulting thermogram to identify the endothermic peaks corresponding to the solid-to-cholesteric and cholesteric-to-isotropic phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of transition (ΔH).

POM is a crucial technique for visualizing the different phases and identifying the characteristic textures of the liquid crystalline state of this compound.

Protocol:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide. Cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.

-

Observation during Heating: Slowly heat the sample while observing it through the microscope with crossed polarizers.

-

Solid Crystalline Phase: At room temperature, the crystalline solid will appear bright against a dark background due to its birefringence.

-

Cholesteric Phase: Upon reaching the first transition temperature (~145°C), the solid will melt into the cholesteric liquid crystal phase. This phase is characterized by a focal conic or "oily streak" texture, which is highly birefringent and often shows iridescent colors.

-

Isotropic Liquid Phase: Upon further heating to the clearing point (~179°C), the texture will disappear, and the field of view will become completely dark as the material transitions to the optically isotropic liquid phase.

-

-

Observation during Cooling: Slowly cool the sample from the isotropic liquid phase. The reverse transitions can be observed, often with the formation of different textures as the liquid crystal phase nucleates and grows.

XRD is used to investigate the molecular arrangement and structure of the different phases of this compound.

Protocol:

-

Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube.

-

Instrument Setup: The capillary is mounted in a temperature-controlled sample holder in the XRD instrument.

-

Data Collection:

-

Crystalline Phase: At room temperature, the XRD pattern will show a series of sharp Bragg reflection peaks, indicative of a long-range, three-dimensional ordered crystalline lattice.

-

Cholesteric Phase: In the liquid crystalline phase, the sharp peaks will be replaced by one or two broad, diffuse halos at wide angles, which is characteristic of the short-range positional order in a liquid. A sharp, low-angle reflection may also be observed, corresponding to the layered or periodic nature of the liquid crystal phase.

-

Isotropic Liquid Phase: In the isotropic liquid phase, only a broad, diffuse halo at wide angles will be present, indicating the lack of any long-range order.

-

Visualizations of Processes and Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis, characterization, and phase transitions of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Phase transitions of this compound upon heating and cooling.

Caption: Experimental workflow for the characterization of this compound.

Applications in Drug Development

The unique properties of cholesterol and its esters, including this compound, make them valuable components in drug delivery systems.[2] Their biocompatibility, ability to interact with cell membranes, and capacity to form self-assembled structures are key advantages.

Role in Liposomes and Nanoparticles

Cholesterol is a crucial component of many liposomal formulations, where it modulates the fluidity and stability of the lipid bilayer.[5] Cholesteryl esters, like this compound, can also be incorporated into these systems. Their hydrophobic nature allows them to be embedded within the lipid core of nanoparticles or the bilayer of liposomes, serving several functions:

-

Encapsulation of Hydrophobic Drugs: The nonpolar core of nanoparticles and the hydrophobic region of liposomes can be used to encapsulate poorly water-soluble drugs, with this compound contributing to this hydrophobic environment.

-

Stabilization of the Carrier: The rigid sterol structure can enhance the stability of the drug carrier, preventing premature drug release.

-

Modulation of Drug Release: By altering the composition of the lipid matrix with cholesteryl esters, the rate of drug release can be controlled.

-

Enhanced Cellular Uptake: Cholesterol and its derivatives can facilitate the interaction of drug carriers with cell membranes, potentially leading to enhanced cellular uptake of the encapsulated drug.[2]

Signaling Pathways and Cellular Interaction

While this compound itself is not known to have a specific signaling role, its parent molecule, cholesterol, is integral to cell membrane structure and function. Cholesterol is a key component of lipid rafts, which are microdomains in the cell membrane that are involved in various signaling pathways. Drug delivery systems that incorporate cholesterol or its esters may interact with these lipid rafts, potentially influencing cellular uptake and intracellular trafficking of the drug.

Caption: Role of this compound in a drug delivery system.

Conclusion

This compound remains a molecule of significant interest, not only from a historical perspective as the first discovered liquid crystal but also for its ongoing relevance in materials science and its potential in pharmaceutical applications. This guide has provided a detailed overview of its fundamental chemical and physical properties, along with comprehensive experimental protocols for its synthesis and characterization. The presented data and workflows are intended to equip researchers and professionals with the necessary knowledge to effectively work with and explore the potential of this compound in their respective fields. As the demand for advanced materials and novel drug delivery systems continues to grow, a thorough understanding of the properties of foundational molecules like this compound is essential for future innovation.

References

- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 2. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cholesteric Phase of Cholesteryl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl benzoate (B1203000) holds a significant place in the history of science as the first compound in which liquid crystal properties were discovered. Its cholesteric phase, a unique state of matter intermediate between a crystalline solid and an isotropic liquid, exhibits remarkable optical properties stemming from its chiral molecular structure and self-assembly into a helical superstructure. This technical guide provides a comprehensive overview of the cholesteric phase of cholesteryl benzoate, detailing its molecular characteristics, thermodynamic behavior, and optical phenomena. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of key concepts to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development.

Introduction: A Historical Perspective

The story of liquid crystals begins in the late 1880s with the work of Austrian botanist Friedrich Reinitzer.[1] While studying the chemical properties of this compound, a derivative of cholesterol, he observed what appeared to be two distinct melting points.[2][3] At 145°C, the solid substance melted into a cloudy, viscous fluid.[1][4] Upon further heating, this murky liquid became clear at 178.5°C.[1][4] Intrigued by this unusual behavior, Reinitzer shared his findings with the German physicist Otto Lehmann. In 1888, after meticulous investigation with a polarizing microscope, Lehmann concluded that the cloudy intermediate state was a new phase of matter, exhibiting properties of both a liquid and a crystal, which he termed "liquid crystal."[1][5][6] This seminal discovery of the cholesteric phase in this compound laid the foundation for the vast and dynamic field of liquid crystal science and technology.

Molecular Structure and the Origin of Chirality

This compound (IUPAC name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate) is an ester of cholesterol and benzoic acid, with the chemical formula C₃₄H₅₀O₂.[7][8] Its molecular structure consists of a rigid, planar cholesterol steroid core attached to a flexible alkyl chain and a phenyl benzoate group.

The chirality of the this compound molecule is the fundamental reason for the formation of the cholesteric liquid crystal phase. The cholesterol moiety contains multiple chiral centers, which imparts a "handedness" to the molecule. This inherent chirality prevents the molecules from packing in a simple parallel arrangement, as seen in nematic liquid crystals. Instead, it forces a slight but consistent twist between adjacent molecules, leading to the formation of a helical superstructure.

Caption: Molecular components of this compound.

The Cholesteric Phase: A Helical Superstructure

The cholesteric phase, also known as the chiral nematic phase, is characterized by a long-range orientational order of the molecules, similar to a nematic phase. However, due to the chirality of the this compound molecules, the direction of the average molecular alignment, known as the director, rotates continuously throughout the material, tracing out a helical path. The distance over which the director completes a full 360° rotation is defined as the helical pitch (p). This periodic helical structure is responsible for the unique optical properties of the cholesteric phase.

Caption: Formation of the cholesteric phase.

Thermodynamic Properties and Phase Transitions

This compound is a thermotropic liquid crystal, meaning its phase transitions are driven by changes in temperature. The key thermal transitions are summarized in the table below.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Notes |

| Crystal to Cholesteric | 145 - 146[1][9] | 28 J/g[1] | This is the primary melting point where the solid transforms into the cloudy liquid crystalline phase.[1] |

| Cholesteric to Isotropic | 178.5 - 179[1][9] | 12 J/g[1] | The cloudy cholesteric phase transitions to a clear, isotropic liquid. |

These transitions are enantiotropic, meaning they are reversible upon heating and cooling.[1] The thermal behavior can be precisely characterized using Differential Scanning Calorimetry (DSC).

Optical Properties of the Cholesteric Phase

The helical superstructure of the cholesteric phase gives rise to a unique set of optical properties:

-

Selective Reflection of Light: The periodic variation in the refractive index along the helical axis results in the selective reflection of circularly polarized light of a specific wavelength. This phenomenon is responsible for the iridescent colors often observed in cholesteric liquid crystals.

-

Optical Activity: The cholesteric phase is highly optically active, meaning it can rotate the plane of polarized light.

-

Circular Dichroism: This refers to the differential absorption of left- and right-circularly polarized light.

-

Birefringence: Like other liquid crystals, the cholesteric phase is birefringent, meaning that the refractive index depends on the polarization and propagation direction of light.[2]

The helical pitch is a critical parameter that dictates the wavelength of the selectively reflected light. For this compound, the pitch is temperature-dependent.

| Temperature (°C) | Helical Pitch (nm) |

| 25 (Room Temperature) | ~400[1] |

| 150 | ~250[1] |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and measure the enthalpy changes associated with the phase transitions of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical heating and cooling rate for studying liquid crystals is 10 K/min.[3]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The phase transitions are observed as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak onset temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change.

Caption: Workflow for DSC analysis.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying liquid crystalline phases and observing their characteristic textures.

Methodology:

-

Sample Preparation for Planar Alignment (to observe Grandjean or fingerprint textures):

-

Clean two glass slides thoroughly.

-

Coat the slides with a thin layer of a polymer alignment agent (e.g., polyvinyl alcohol).

-

Unidirectionally rub the polymer-coated surfaces with a soft cloth. This creates micro-grooves that align the liquid crystal molecules.

-

Place a small amount of this compound on one slide and heat it above its clearing point (178.5°C) to the isotropic phase.

-

Place the second slide on top, with the rubbing directions parallel, to form a thin sandwich cell.

-

Allow the sample to cool slowly into the cholesteric phase.

-

-

Observation:

-

Place the prepared slide on the stage of a polarizing microscope.

-

Observe the sample between crossed polarizers. Cholesteric textures, such as the "fingerprint" texture (where the helical axis is parallel to the slide surface) or the Grandjean texture (where the helical axis is perpendicular to the surface), will be visible due to the birefringence of the material.

-

Helical Pitch Measurement (Grandjean-Cano Wedge Method)

This classic method allows for the direct measurement of the helical pitch.

Methodology:

-

Cell Preparation: A wedge cell is created by placing two flat glass plates together with a spacer at one end, forming a small angle between the plates. The inner surfaces of the glass plates are treated for planar alignment (as described in the POM protocol).

-

Sample Filling: The wedge cell is filled with this compound in its isotropic phase by capillary action.

-

Observation: As the sample cools into the cholesteric phase, a series of parallel disclination lines (Cano lines) will appear, perpendicular to the wedge direction. These lines correspond to locations where the cell thickness is an integer multiple of half the helical pitch.

-

Pitch Calculation: The pitch (p) can be calculated from the distance between the disclination lines (L) and the wedge angle (α) using the formula: p = 2L * tan(α).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light, providing information about the chiral structure.

Methodology:

-

Sample Preparation: A thin film of this compound in its cholesteric phase is prepared between two quartz plates. The sample thickness needs to be carefully controlled to avoid saturation of the detector.

-

Instrument Setup: A CD spectrometer is used. The instrument should be purged with nitrogen gas, especially for measurements in the far-UV region.

-

Data Acquisition: The CD spectrum is recorded over a range of wavelengths.

-

Data Analysis: The resulting spectrum will show positive or negative peaks corresponding to the absorption of circularly polarized light, which can be related to the handedness and pitch of the cholesteric helix.

X-ray Diffraction (XRD)

XRD can be used to investigate the molecular packing and ordering within the cholesteric phase.

Methodology:

-

Sample Preparation: A sample of this compound is held in a capillary tube or as a thin film and placed in a temperature-controlled stage.

-

Data Acquisition: X-rays are directed at the sample, and the diffraction pattern is recorded on a detector. For the cholesteric phase, a broad, diffuse peak at a low angle is typically observed, corresponding to the periodicity of the helical structure. A broader, higher-angle peak relates to the average intermolecular distance.

-

Data Analysis: The position of the diffraction peaks can be used to calculate the helical pitch and the average distance between molecules.

Conclusion

The cholesteric phase of this compound, with its fascinating history and rich scientific properties, continues to be a subject of fundamental and applied research. Its temperature-sensitive optical properties, arising from its unique helical superstructure, have paved the way for advancements in liquid crystal displays, sensors, and other photonic devices. This guide provides a foundational understanding of this remarkable material, offering researchers and professionals the necessary information to explore its properties and potential applications further. The detailed experimental protocols and compiled data serve as a practical starting point for the characterization and utilization of the cholesteric phase of this compound.

References

- 1. Buy this compound | 604-32-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Liquid crystalline dimers containing a this compound unit: smectic phase, chiral nematic phase and blue phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. 604-32-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction to the synthesis of cholesteryl benzoate from cholesterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cholesteryl benzoate (B1203000) from cholesterol. Cholesteryl benzoate is a significant organic compound, notable for being the first material in which liquid crystal properties were discovered.[1][2] This guide details the reaction mechanism, experimental protocols, and key data for the synthesis and characterization of this molecule.

Reaction Overview

The synthesis of this compound from cholesterol is an esterification reaction. Specifically, it is an acylation of the hydroxyl group of cholesterol using benzoyl chloride in the presence of a base, typically pyridine (B92270). Pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct formed during the reaction.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the cholesterol's hydroxyl group attacks the electrophilic carbonyl carbon of benzoyl chloride. Pyridine facilitates this by activating the benzoyl chloride and then deprotonating the cholesterol hydroxyl group, making it a better nucleophile. The chloride ion is an excellent leaving group, driving the reaction towards the formation of the ester.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Cholesterol | 386.65 | 1.0 g |

| Pyridine | 79.10 | 3.0 mL |

| Benzoyl Chloride | 140.57 | 0.4 mL |

| Methanol (B129727) | 32.04 | 15 mL |

| Ethyl Acetate (B1210297) | 88.11 | As needed |

Procedure

A detailed workflow for the synthesis is outlined below:

Caption: Experimental workflow for this compound synthesis.

-

Dissolution: Weigh 1.0 g of cholesterol and place it in a dry 50 mL Erlenmeyer flask. Add 3 mL of pyridine and swirl to dissolve the cholesterol.[3]

-

Reaction: In a fume hood, add 0.4 mL of benzoyl chloride to the flask.[3][4] Heat the mixture on a steam bath for 10 minutes.[4][5]

-

Precipitation: Cool the flask, and then add 15 mL of methanol to the mixture.[3] This step is necessary to precipitate the this compound and to react with any excess benzoyl chloride, forming methyl benzoate which is soluble in methanol along with pyridinium hydrochloride.[6]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4][5]

-

Purification: Recrystallize the crude product from ethyl acetate to obtain purified this compound.[3][4]

Characterization Data

The synthesized this compound can be characterized by its physical and spectroscopic properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₃₄H₅₀O₂ |

| Molar Mass | 490.76 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 148-150 °C (lit.) |

| Optical Activity | [α]20/D −15.0°, c = 2 in chloroform |

Source:[7]

Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: The 750 MHz ¹H NMR spectrum of this compound has been completely assigned, allowing for detailed structural confirmation.[8]

-

IR Spectroscopy: The infrared spectrum will show characteristic peaks for the ester carbonyl group (C=O) and the C-O stretching vibrations, distinguishing it from the starting cholesterol which exhibits a broad O-H stretch. IR spectra for this compound are available in public databases.[9][10]

Applications

This compound is a key material in the study of liquid crystals and has applications in various fields:

-

Liquid Crystal Displays (LCDs): It can be used as a component in liquid crystal mixtures for displays.[1]

-

Thermochromic Materials: In combination with other cholesteryl esters like cholesteryl nonanoate (B1231133) and cholesteryl oleyl carbonate, it is used in thermochromic liquid crystals that change color with temperature.[1]

-

Cosmetics: It is used in some hair colors, makeup, and other cosmetic formulations.[1][4]

-

Research: It serves as a model compound for studying the properties and phase transitions of cholesteric liquid crystals.[4]

Conclusion

The synthesis of this compound from cholesterol is a straightforward and well-established laboratory procedure. The reaction involves a nucleophilic acyl substitution, yielding a product with unique liquid crystalline properties. Proper experimental technique and purification are crucial for obtaining a high-purity product suitable for research and various applications. The characterization data provided in this guide can be used to verify the successful synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cholesteryl_benzoate [bionity.com]

- 3. A brief procedure for the Synthesis of Cholesteryl | Chegg.com [chegg.com]

- 4. Buy this compound | 604-32-0 [smolecule.com]

- 5. This compound Synthesis Lab Report - 919 Words | 123 Help Me [123helpme.com]

- 6. organic chemistry - Why is the addition of methanol during the prepartion of the liquid crystal this compound necesary - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. 604-32-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Complete 1H NMR assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(604-32-0) IR Spectrum [chemicalbook.com]

- 10. This compound | C34H50O2 | CID 2723613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cholesteryl benzoate molecular structure and its chirality

An In-depth Technical Guide to the Molecular Structure and Chirality of Cholesteryl Benzoate (B1203000)

Introduction

Cholesteryl benzoate, an ester of cholesterol and benzoic acid, holds a significant place in the history of materials science as the first compound in which liquid crystalline properties were observed by Friedrich Reinitzer in 1888.[1][2] Its unique ability to form a cholesteric (chiral nematic) liquid crystal phase stems directly from its distinct molecular architecture. This guide provides a detailed examination of the molecular structure and inherent chirality of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure

This compound is an organic molecule comprised of two primary components: a rigid, polycyclic steroid core derived from cholesterol and an aromatic benzoate group attached via an ester linkage.[3][4] This hybrid structure, featuring both hydrophobic and aromatic regions, is fundamental to its liquid crystalline behavior.

2.1 IUPAC Nomenclature and Chemical Formula

-

IUPAC Name : [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate[5][]

-

Synonyms : Cholest-5-en-3β-yl benzoate, 5-Cholesten-3-yl benzoate[2][4]

Chirality and Stereochemistry

The defining characteristic of this compound that enables the formation of a chiral liquid crystal phase is its inherent molecular chirality. This property is not uniformly distributed across the molecule but is specifically located within the cholesterol moiety.

3.1 Chiral Centers

The cholesterol framework of the molecule possesses eight stereogenic centers, which dictate its three-dimensional conformation.[3] The specific stereochemistry, as defined by the IUPAC name, is crucial for its observed properties. The configurations of these chiral centers are:

This intrinsic and complex chirality prevents the molecules from packing into a simple, non-chiral nematic or smectic layer in its liquid crystal phase. Instead, it forces a gradual rotation of the average molecular orientation (the director) between adjacent layers, resulting in a helical supramolecular structure.[3][7] This helical arrangement is the hallmark of the cholesteric, or chiral nematic, phase.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₅₀O₂ | [1][5] |

| Molecular Weight | 490.76 g/mol | [8] |

| CAS Number | 604-32-0 | [1][5] |

| Appearance | White crystalline solid | [4][5] |

| Solid-to-Cholesteric Transition | 145 °C | [1][3] |

| Cholesteric-to-Isotropic Transition | 178.5 °C | [1][3] |

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry and analytical techniques.

5.1 Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of cholesterol with benzoyl chloride.[9][10]

-

Reactants : Cholesterol, benzoyl chloride, pyridine (B92270) (acts as a solvent and HCl scavenger).

-

Procedure :

-

Dissolve cholesterol in a minimal amount of pyridine in a conical flask. This step is typically performed in a fume hood.

-

Slowly add benzoyl chloride to the solution. An exothermic reaction occurs, and a solid may begin to form.[10]

-

Heat the reaction mixture on a steam bath for approximately 10 minutes to ensure the reaction goes to completion.[10]

-

Cool the mixture in an ice-water bath to facilitate the crystallization of the product.[10]

-

Add methanol (B129727) to the cooled mixture to precipitate the crude this compound.[10]

-

Collect the solid product via suction filtration using a Büchner funnel.

-

Wash the collected solid with aliquots of cold methanol to remove unreacted starting materials and pyridine hydrochloride.[10]

-

Dry the purified product, for instance, in a vacuum desiccator, to obtain the final this compound solid.[10]

-

5.2 Structural Characterization Protocols

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. A complete assignment of the ¹H NMR spectrum has been achieved at high field strengths (750 MHz).[9][11]

-

Sample Preparation : Approximately 10 mg of this compound is dissolved in about 0.5-0.9 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), within a 5 mm NMR tube.[9]

-

Data Acquisition : ¹H NMR, ¹³C NMR, and two-dimensional correlation spectra (e.g., HSQC) are acquired. The use of advanced techniques like iterative full spin analysis may be required for a complete and unambiguous assignment of all proton signals and their coupling constants, especially in the complex, overlapping regions of the spectrum.[11][12]

5.2.2 Single-Crystal X-ray Diffraction

This technique provides the precise three-dimensional arrangement of atoms in the solid crystalline state, confirming bond lengths, bond angles, and the absolute stereochemistry of the chiral centers.

-

Crystal Growth : A single crystal suitable for X-ray diffraction is grown, often by slow evaporation of a solvent from a saturated solution of this compound.

-

Data Collection : The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement : The collected data are processed to determine the electron density map of the unit cell, from which the atomic positions are determined. This analysis has confirmed that the aliphatic side chain of the cholesterol moiety adopts an extended conformation in the solid state.[9][11]

Visualization of Structural-Property Relationship

The following diagram illustrates the logical flow from the molecular components of this compound to its macroscopic liquid crystalline properties.

Caption: From Molecular Structure to Macroscopic Chirality.

References

- 1. Cholesteryl_benzoate [chemeurope.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 604-32-0 [smolecule.com]

- 4. CAS 604-32-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C34H50O2 | CID 2723613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. ovid.com [ovid.com]

- 10. This compound Synthesis Lab Report - 919 Words | 123 Help Me [123helpme.com]

- 11. Complete 1H NMR assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Foundational Liquid Crystal: A Technical Guide to the Behavior of Pure Cholesteryl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental liquid crystal behavior of pure cholesteryl benzoate (B1203000), the first material in which liquid crystalline properties were discovered. This document provides a comprehensive overview of its phase transitions, quantitative data, and detailed experimental protocols for its characterization, serving as a core resource for professionals in materials science and drug development.

Introduction: A Serendipitous Discovery

The journey into the world of liquid crystals began in 1888 with the work of Austrian botanist Friedrich Reinitzer.[1] While studying the chemical properties of cholesterol derivatives, he observed that cholesteryl benzoate appeared to have two distinct melting points.[2] Upon heating, the solid compound transformed into a cloudy, murky liquid at 145°C, which then became a clear, transparent liquid at a higher temperature of 179°C.[2][3] This unusual phenomenon was further investigated by the German physicist Otto Lehmann, who concluded that the cloudy intermediate phase was a new state of matter, which he termed "liquid crystal".[4][5]

This compound, an ester of cholesterol and benzoic acid, is a thermotropic liquid crystal, meaning its liquid crystalline phases are induced by changes in temperature.[6][7] The unique optical properties of its cholesteric phase, arising from its chiral molecular structure, have made it a cornerstone in the development of liquid crystal technologies.[8]

Physicochemical Properties and Phase Transitions

The liquid crystal behavior of this compound is characterized by two primary, reversible phase transitions.[3] The transitions are enantiotropic, meaning they are observable upon both heating and cooling.[8]

-

Solid-to-Cholesteric (Melting) Transition: At approximately 145-146°C, solid this compound melts into a turbid, liquid crystalline phase known as the cholesteric (or chiral nematic) phase.[8] This transition is accompanied by a significant enthalpy change.[8]

-

Cholesteric-to-Isotropic (Clearing) Transition: Upon further heating to around 178-179°C, the cloudy cholesteric phase transforms into a clear, isotropic liquid.[3][8] This temperature is often referred to as the clearing point.

The molecular arrangement in the cholesteric phase is characterized by a helical structure, where the elongated molecules are aligned in quasi-planar layers, with the direction of molecular orientation twisting slightly from one layer to the next.[3] This helical structure is responsible for the unique optical properties of the cholesteric phase, including its birefringence, the property of having a refractive index that depends on the polarization and propagation direction of light.[2]

Quantitative Data

The following table summarizes the key quantitative data for the phase transitions of pure this compound.

| Property | Value | Unit | Reference(s) |

| Solid to Cholesteric Transition Temperature | 145 - 146 | °C | [8] |

| Cholesteric to Isotropic Transition Temperature | 178 - 179 | °C | [3][8] |

| Enthalpy of Solid-to-Cholesteric Transition | 28 | J/g | [8] |

| Enthalpy of Cholesteric-to-Isotropic Transition | 12 | J/g | [8] |

Experimental Protocols

The characterization of the liquid crystal behavior of this compound relies on several key analytical techniques. Detailed methodologies for these experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and measuring the enthalpy changes associated with the phase transitions of liquid crystals.[9][10]

Objective: To determine the temperatures and enthalpy changes of the solid-to-cholesteric and cholesteric-to-isotropic transitions of this compound.

Apparatus and Materials:

-

Differential Scanning Calorimeter

-

Aluminum DSC pans and lids

-

Microbalance

-

Pure this compound sample (2-5 mg)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the melting point (e.g., 120°C).

-

Heat the sample at a constant rate of 10 K/min to a temperature above the clearing point (e.g., 200°C).[4]

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at a constant rate of 10 K/min back to the initial temperature.[4]

-

-

Data Analysis: The DSC thermogram will show endothermic peaks upon heating corresponding to the solid-to-cholesteric and cholesteric-to-isotropic transitions.[8] Exothermic peaks will be observed upon cooling. The peak temperatures are taken as the transition temperatures, and the area under each peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is an essential technique for visualizing the unique textures of liquid crystal phases, allowing for their identification.[9]

Objective: To observe the textures of the solid, cholesteric, and isotropic phases of this compound and to visually confirm the transition temperatures.

Apparatus and Materials:

-

Polarizing optical microscope equipped with a hot stage and temperature controller

-

Glass microscope slides and cover slips

-

Pure this compound sample

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide. Gently place a cover slip over the sample.

-

Microscope Setup: Place the slide on the hot stage of the polarizing microscope. Cross the polarizer and analyzer to achieve a dark field of view in the absence of a birefringent sample.

-

Observation during Heating:

-

Slowly heat the sample on the hot stage.

-

Observe the sample through the microscope as the temperature increases. The solid crystalline phase will be visible.

-

At the solid-to-cholesteric transition temperature, the field of view will become bright due to the birefringence of the cholesteric phase, and a characteristic texture (e.g., focal conic or fingerprint) will appear.

-

Continue heating until the cholesteric-to-isotropic transition is reached. At this point, the field of view will become dark again as the isotropic liquid is not birefringent.

-

-